molecular formula C21H24F3N3O2 B2579231 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 1049469-06-8

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2579231
M. Wt: 407.437
InChI Key: NUZSWKCZUXSJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective antagonist of the serotonin 5-HT7 receptor, which plays a key role in regulating various physiological and behavioral processes in the brain and other organs.

Scientific Research Applications

Receptor Affinity and Selectivity

Research has investigated the structure-affinity relationships of derivatives related to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide, highlighting their potential as ligands for dopamine and serotonin receptors. These studies emphasize the modifications in the molecule that could enhance its affinity and selectivity towards specific receptor subtypes, such as dopamine D(3) receptors, indicating its relevance in understanding receptor-ligand interactions and the design of receptor-specific agents (Leopoldo et al., 2002).

Antimicrobial Activities

Another dimension of research has focused on the antimicrobial properties of compounds structurally related to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide. These studies have synthesized new derivatives and assessed their efficacy against various microorganisms, providing insights into the potential use of these compounds in antimicrobial therapy (Bektaş et al., 2007).

Radiolabeling for PET Imaging

The compound and its derivatives have been explored for their potential in positron emission tomography (PET) imaging, particularly in the radiolabeling of ligands targeting specific receptors in the brain. This research is crucial for the development of diagnostic tools and the study of receptor dynamics in various neurological conditions (Kuhnast et al., 2006).

In Vitro Tocolytic Activity

Studies have also been conducted to evaluate the tocolytic (inhibition of uterine contractions) activity of compounds like N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide, providing insights into their therapeutic potential in managing preterm labor (Lucky & Omonkhelin, 2009).

Serotonin 1A Receptor Imaging in Alzheimer's

The compound's analogs have been utilized in imaging studies to assess the density of serotonin 1A receptors in the brains of Alzheimer's disease patients, aiding in the understanding of the disease's pathophysiology and contributing to the development of targeted treatments (Kepe et al., 2006).

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2/c1-29-19-5-3-2-4-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-8-17(9-7-16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZSWKCZUXSJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

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